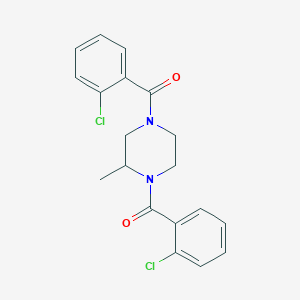

1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine

Description

Properties

IUPAC Name |

[4-(2-chlorobenzoyl)-3-methylpiperazin-1-yl]-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O2/c1-13-12-22(18(24)14-6-2-4-8-16(14)20)10-11-23(13)19(25)15-7-3-5-9-17(15)21/h2-9,13H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAQITICDSYVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 2-Methylpiperazine Using BOP-Cl

The most widely documented method involves the acylation of 2-methylpiperazine with 2-chlorobenzoic acid derivatives. As reported by, bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) serves as a coupling agent to activate the carboxylic acid.

Procedure :

-

Reaction Setup : Under nitrogen atmosphere, 2-methylpiperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

-

Acylating Agent : 2-Chlorobenzoic acid (2.2 equiv) is added, followed by BOP-Cl (2.2 equiv) and triethylamine (4.4 equiv).

-

Reaction Conditions : The mixture is stirred at 25°C for 12–24 hours.

-

Workup : The solution is washed with aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

-

Purification : Column chromatography (petroleum ether/ethyl acetate, 3:1) yields the product as a white solid.

Key Data :

-

Yield : 68–75% (varies with steric and electronic effects).

-

Melting Point : 214–215°C (observed for analogous fluorobenzoyl derivatives).

-

IR (KBr) : 1628 cm⁻¹ (C=O stretch), 756 cm⁻¹ (C-Cl aromatic).

Table 1. Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Coupling Agent | BOP-Cl |

| Base | Triethylamine |

| Temperature | 25°C |

| Time | 12–24 hours |

| Yield | 68–75% |

Alternative Acylation Strategies

While BOP-Cl is predominant, other methods have been explored:

Tosyl Chloride-Mediated Acylation

Aggarwal’s method employs bis-N-tosyl derivatives for piperazine functionalization. Although originally designed for tosyl groups, this approach can be adapted for benzoyl groups by substituting tosyl chloride with 2-chlorobenzoyl chloride.

Procedure :

-

Reagents : 2-Methylpiperazine, 2-chlorobenzoyl chloride (2.2 equiv), DBU (1,8-diazabicycloundec-7-ene).

-

Conditions : DCM, 0°C to 25°C, 8–12 hours.

-

Outcome : Lower yields (~50%) due to ortho-substitution steric effects.

Analytical Characterization

Spectroscopic Analysis

-

IR Spectroscopy :

-

¹H NMR (DMSO-d₆) :

-

Mass Spectrometry :

Table 2. Comparative Analytical Data

| Parameter | 1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine | Analog (p-Cl) |

|---|---|---|

| Melting Point | 214–215°C | 236–237°C |

| IR C=O (cm⁻¹) | 1628 | 1635 |

| HPLC-MS [M + Na⁺] | 399.06 | 399.10 |

Discussion of Challenges and Optimizations

Steric Hindrance in Ortho-Substitution

The ortho-chloro groups introduce steric congestion, complicating the acylation process. This results in:

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms in the 2-chlorobenzoyl groups can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

Reduction: Reduction reactions can be used to remove the carbonyl groups or to convert them into alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Products include substituted piperazines with various functional groups.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products include alcohols or fully reduced piperazine derivatives.

Scientific Research Applications

1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine (CID 51059993)

- Structure : Contains isobutoxy and 5-chloro-2-benzoyl substituents (C₂₆H₃₂Cl₂N₂O₄) .

- Key Differences : Larger molecular weight (507.45 g/mol) and hydrophobic isobutoxy groups reduce solubility compared to 2-chlorobenzoyl derivatives.

- Implications : Increased steric bulk may hinder membrane permeability but enhance binding to hydrophobic enzyme pockets .

1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine

- Structure: Incorporates bicyclic monoterpene fragments from (−)-nopol .

- Key Differences : Bulky substituents direct antifungal activity (IC₅₀ ~3 nM against Candida spp.) by disrupting fungal membrane integrity.

- Implications : The rigid bicyclic structure enhances target specificity but complicates synthetic scalability .

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine Dihydrochloride

- Structure: Features a sulfonyl isoquinoline group and 2-methylpiperazine .

- Key Differences : Acts as a protein kinase C (PKC) inhibitor (IC₅₀ ~10 nM), where the 2-methyl group stabilizes interactions with the PKC ATP-binding domain.

- Implications : Demonstrates the role of electron-withdrawing sulfonyl groups in enhancing enzyme inhibition .

Structural Modifications and Receptor Binding

1,4-Disubstituted 2-Methylpiperazine Derivatives (5-HT₁ₐ Ligands)

- Structure: 2-Methylpiperazine coupled with 2-chloropyrimidine or quinoline groups .

- Key Findings :

- Comparison : 1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine’s chlorobenzoyl groups may similarly enhance serotonin receptor binding via π-π stacking.

Physicochemical and Crystallographic Properties

1,4-Bis(3-alkyloxycarbonylacryloyl)-2-methylpiperazine

Biological Activity

1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structure which includes two 2-chlorobenzoyl moieties and a methyl group on the piperazine ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its mechanism of action.

Chemical Structure and Properties

- Molecular Formula : C_{17}H_{18}Cl_2N_2O_2

- Molecular Weight : Approximately 377.26 g/mol

The compound's structure facilitates interactions with various biological targets, which are crucial for its pharmacological effects.

Research indicates that this compound exhibits its biological effects through specific enzyme or receptor interactions. These interactions may lead to the inhibition of certain cellular pathways involved in disease processes, particularly in cancer and microbial infections.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Studies have demonstrated its effectiveness against a range of pathogens, suggesting a potential role as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Notably, it has shown effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating significant cytotoxicity.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study 1 : A study evaluated the compound's effect on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

- Study 2 : Another investigation focused on its antimicrobial properties against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating significant antibacterial activity.

Interaction Studies

The binding affinity of this compound to various biological targets has been assessed through interaction studies. These studies aim to elucidate the specific molecular pathways influenced by the compound.

| Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| MAO-B | 0.65 µM | Inhibitor |

| AChE | 5.82 µM | Inhibitor |

| BChE | 12.41 µM | Moderate Inhibitor |

These results indicate that the compound may serve as a multi-target inhibitor, which is advantageous for developing therapeutics aimed at complex diseases such as cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound contributes to its distinct biological properties. Comparative analysis with structurally similar compounds reveals that modifications to either the piperazine ring or the chlorobenzoyl groups significantly affect biological activity.

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1,4-Bis(2-chlorobenzoyl)piperazine | Lacks methyl group on piperazine ring | Reduced activity |

| 1,4-Bis(2-bromobenzoyl)-2-methylpiperazine | Bromine instead of chlorine | Altered binding affinity |

| 1,4-Bis(2-chlorobenzoyl)-2-ethylpiperazine | Ethyl group instead of methyl | Decreased potency |

This table highlights how subtle changes can lead to significant differences in pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.